![molecular formula C6H8N2O B1581759 4-Methoxy-2-methylpyrimidine CAS No. 7314-65-0](/img/structure/B1581759.png)
4-Methoxy-2-methylpyrimidine
Overview
Description
4-Methoxy-2-methylpyrimidine is a chemical compound with the CAS Number: 7314-65-0 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 4-methoxy-2-methylpyrimidine .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2-methylpyrimidine is 1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 . This indicates that the compound has a pyrimidine ring with a methoxy group at the 4th position and a methyl group at the 2nd position .
Physical And Chemical Properties Analysis
4-Methoxy-2-methylpyrimidine is a colorless to pale-yellow to yellow-brown liquid or solid . It is stored at room temperature . The compound has a molecular weight of 124.14 .
Scientific Research Applications
Pharmacology
4-Methoxy-2-methylpyrimidine: plays a significant role in pharmacology as a building block for synthesizing various drugs. Its pyrimidine core is a key structure in many pharmaceuticals, contributing to a wide range of therapeutic properties .
Antimicrobial and Antiviral Agents
Pyrimidine derivatives exhibit antimicrobial and antiviral activities, making them valuable in developing new medications for infectious diseases .
Anticancer Compounds
The compound’s structural motif is common in molecules designed to interfere with cell division, which is crucial in cancer treatment strategies .
Agriculture
In the agricultural sector, 4-Methoxy-2-methylpyrimidine derivatives are used to create pesticides and herbicides. These compounds can act as growth regulators or protectants against various plant pathogens .
Pesticide Synthesis
Pyrimidine rings are found in many pesticides, where they contribute to the toxicity against targeted pests .
Material Science
In material science, 4-Methoxy-2-methylpyrimidine is used as a precursor for synthesizing compounds with specific optical and electronic properties. These materials find applications in electronics and photonics .
Electronic Materials
The compound’s derivatives can be used to create materials for semiconductors and other electronic components .
Chemical Synthesis
4-Methoxy-2-methylpyrimidine: serves as an intermediate in the synthesis of complex organic molecules. It’s used in various chemical reactions to build larger structures with desired chemical properties .
Combinatorial Chemistry
It is utilized in combinatorial chemistry to generate libraries of compounds for drug discovery and other applications .
Environmental Science
In environmental science, derivatives of 4-Methoxy-2-methylpyrimidine are studied for their interaction with pollutants and their potential use in bioremediation processes .
Pollution Monitoring
The compound’s derivatives can be used to monitor environmental pollutants and study their effects on ecosystems .
Biochemistry Research
In biochemistry research, 4-Methoxy-2-methylpyrimidine is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .
Metabolomics
This compound is used in metabolomics studies to understand metabolic processes and identify biomarkers for diseases .
Safety And Hazards
Future Directions
While the specific future directions for 4-Methoxy-2-methylpyrimidine are not available, there is a general trend in drug discovery to use heterocyclic scaffolds, like pyrimidines, to obtain compounds for the treatment of human diseases . This suggests that 4-Methoxy-2-methylpyrimidine could potentially be used in the development of new drugs.
properties
IUPAC Name |
4-methoxy-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAWORUGOJWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336737 | |
Record name | 4-Methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylpyrimidine | |
CAS RN |
7314-65-0 | |
Record name | 4-Methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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